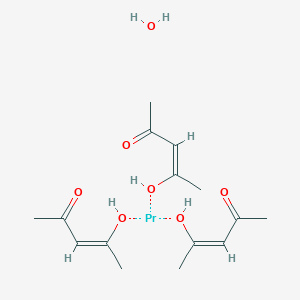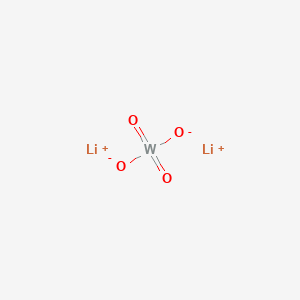
Azanium;2,3,4,5,6-pentahydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gluconic acid is an organic compound with the molecular formula C₆H₁₂O₇. It is a white, crystalline solid that is highly soluble in water. This compound is naturally occurring and can be found in fruits, honey, and wine. It is formed through the oxidation of glucose and is widely used in various industries due to its chelating properties and mild acidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gluconic acid can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces gluconolactone and hydrogen peroxide, which spontaneously hydrolyzes to gluconic acid in water . The reaction can be represented as follows: [ \text{C₆H₁₂O₆ + O₂ → C₆H₁₀O₆ + H₂O₂} ] [ \text{C₆H₁₀O₆ + H₂O → C₆H₁₂O₇} ]
Industrial Production Methods: Industrial production of gluconic acid typically involves microbial fermentation using fungi such as Aspergillus niger or bacteria like Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid under controlled conditions. The fermentation process is preferred due to its high yield and cost-effectiveness .
Types of Reactions:
Oxidation: Gluconic acid is produced by the oxidation of glucose. It can further undergo oxidation to form glucaric acid.
Reduction: Gluconic acid can be reduced to form gluconolactone.
Substitution: In alkaline conditions, gluconic acid can react with metal ions to form gluconate salts, such as calcium gluconate and sodium gluconate.
Common Reagents and Conditions:
Oxidizing Agents: Glucose oxidase, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Reaction Conditions: Aerobic conditions for oxidation, alkaline conditions for substitution reactions.
Major Products:
Gluconolactone: Formed by the reduction of gluconic acid.
Gluconate Salts: Formed by the reaction of gluconic acid with metal ions.
Scientific Research Applications
Gluconic acid has a wide range of applications in various fields:
Chemistry: Used as a chelating agent to bind metal ions in solution.
Biology: Plays a role in metabolic pathways and is used in biochemical assays.
Medicine: Used in the formulation of pharmaceuticals, such as calcium gluconate for treating calcium deficiencies.
Industry: Employed in food and beverage industries as an acidity regulator and in cleaning products to dissolve mineral deposits
Mechanism of Action
Gluconic acid exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can prevent the precipitation of metal hydroxides and enhance the solubility of metal ions in solution. The molecular targets include calcium, iron, and other metal ions, and the pathways involved are related to metal ion transport and homeostasis .
Comparison with Similar Compounds
Glucaric Acid: Formed by the further oxidation of gluconic acid.
Gluconolactone: A lactone form of gluconic acid.
Sodium Gluconate: A salt form of gluconic acid.
Uniqueness: Gluconic acid is unique due to its mild acidity and excellent chelating properties, which make it suitable for a wide range of applications. Unlike other similar compounds, gluconic acid is highly soluble in water and can form stable complexes with a variety of metal ions, enhancing its versatility in industrial and pharmaceutical applications .
Properties
CAS No. |
10361-31-6 |
|---|---|
Molecular Formula |
C6H15NO7 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
azane;2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3 |
InChI Key |
XLCNHLXQKYRGKZ-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.N |
Color/Form |
NEEDLES WHITE POWDER |
density |
greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |
melting_point |
131 °C 113 - 118 °C |
physical_description |
White solid; [Hawley] |
Related CAS |
124423-64-9 10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |
solubility |
IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)


![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
